An In-Depth Technical Guide to 4-(N-ethylanilino)-4-oxobutanoic Acid
An In-Depth Technical Guide to 4-(N-ethylanilino)-4-oxobutanoic Acid
This technical guide provides a comprehensive overview of 4-(N-ethylanilino)-4-oxobutanoic acid, a specialty chemical with potential applications in organic synthesis and drug discovery. Due to its status as a rare chemical, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and handling.
Chemical Identity and Synonyms
4-(N-ethylanilino)-4-oxobutanoic acid is a dicarboxylic acid monoamide. Its core structure consists of a four-carbon butanoic acid chain linked to an N-ethylaniline group via an amide bond.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Primary Name | 4-(N-ethylanilino)-4-oxobutanoic acid | Sigma-Aldrich |
| CAS Number | 33684-13-8 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₅NO₃ | Sigma-Aldrich |
| Molecular Weight | 221.26 g/mol | Sigma-Aldrich |
| Synonym(s) | N-Ethyl-N-phenylsuccinamic acid | Inferred from nomenclature |
| Butanedioic acid, mono(ethylphenyl)amide | Inferred from nomenclature |
While direct synonyms are not widely documented due to the compound's rarity, the name N-Ethyl-N-phenylsuccinamic acid is a logical alternative based on the common nomenclature for similar structures like N-Phenylsuccinamic acid (succinanilic acid).[1]
Synthesis and Mechanism
The synthesis of 4-(N-ethylanilino)-4-oxobutanoic acid is predicated on the well-established reaction between a secondary amine (N-ethylaniline) and a cyclic anhydride (succinic anhydride). This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.
Proposed Synthetic Pathway
Caption: Reaction of N-ethylaniline with succinic anhydride.
Detailed Experimental Protocol
This protocol is based on analogous syntheses of N-substituted succinamic acids.[2][3]
Materials:
-
N-Ethylaniline (Reagent Grade)
-
Succinic Anhydride (Reagent Grade)
-
Anhydrous Toluene or Dichloromethane (Solvent)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene (or dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
To this solution, add N-ethylaniline (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours or at a gentle reflux (40-50°C) for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl to remove any unreacted N-ethylaniline.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Causality of Experimental Choices:
-
Anhydrous Solvent: Prevents the hydrolysis of succinic anhydride to succinic acid.
-
Inert Atmosphere: While not strictly necessary for this reaction, it is good practice to prevent side reactions with atmospheric moisture and oxygen, especially if the reagents are of high purity.
-
Acid Wash: N-ethylaniline is basic and will be protonated by HCl, making it soluble in the aqueous layer and allowing for its easy removal from the desired product.
Predicted Analytical and Spectroscopic Data
As this compound is not extensively characterized in the literature, the following data are predicted based on the known spectroscopic behavior of N,N-disubstituted amides and carboxylic acids.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Exchangeable with D₂O. |
| Aromatic (ortho) | 7.2 - 7.4 | Multiplet | 2H | Protons on the phenyl ring adjacent to the nitrogen. |
| Aromatic (meta, para) | 7.0 - 7.2 | Multiplet | 3H | Remaining protons on the phenyl ring. |
| Ethyl (-CH₂-N) | 3.8 - 4.0 | Quartet | 2H | Methylene group of the ethyl substituent. |
| Butanoic Acid (-CH₂-CO-N) | 2.6 - 2.8 | Triplet | 2H | Methylene group adjacent to the amide carbonyl. |
| Butanoic Acid (-CH₂-COOH) | 2.4 - 2.6 | Triplet | 2H | Methylene group adjacent to the carboxylic acid. |
| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet | 3H | Methyl group of the ethyl substituent. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Notes |
| Carboxylic Acid (-COOH) | 175 - 180 | |
| Amide (-CO-N) | 170 - 175 | |
| Aromatic (quaternary) | 140 - 145 | Carbon attached to nitrogen. |
| Aromatic (CH) | 125 - 130 | |
| Ethyl (-CH₂-N) | 45 - 50 | |
| Butanoic Acid (-CH₂-CO-N) | 30 - 35 | |
| Butanoic Acid (-CH₂-COOH) | 28 - 33 | |
| Ethyl (-CH₃) | 12 - 15 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic very broad absorption due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | |
| C=O (Amide) | 1630 - 1680 | Strong | N,N-disubstituted amides absorb at the lower end of the carbonyl region.[6] |
| C-N Stretch | 1300 - 1400 | Medium | |
| C-H (Aromatic) | 3000 - 3100 | Medium | |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 221.
-
Key Fragmentation Patterns:
-
Loss of COOH (m/z = 45) leading to a fragment at m/z = 176.
-
Cleavage of the amide bond.
-
Fragmentation of the ethyl group.
-
Potential Applications and Research Directions
While specific applications for 4-(N-ethylanilino)-4-oxobutanoic acid are not documented, its structure as a succinamic acid derivative suggests potential utility in several areas of research and development:
-
Drug Discovery: Succinamic acid derivatives have been explored as scaffolds for various therapeutic agents. The carboxylic acid group can be used for further derivatization or to improve solubility, while the N-ethylaniline moiety can be modified to interact with biological targets.
-
Polymer Chemistry: Dicarboxylic acids and their derivatives are common monomers in the synthesis of polyesters and polyamides. This compound could potentially be used to introduce specific functionalities into a polymer backbone.
-
Material Science: The structure may lend itself to the development of novel materials, such as photoresists or other specialty chemicals where the combination of aromatic and acidic groups is beneficial.[7]
Safety and Handling
No specific toxicity data for 4-(N-ethylanilino)-4-oxobutanoic acid is available. Therefore, precautions should be based on the reactivity of its functional groups and the known hazards of its precursors.
-
N-Ethylaniline: Is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4]
-
Succinic Anhydride: Causes severe skin burns and eye damage.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-(N-ethylanilino)-4-oxobutanoic acid is a rare but synthetically accessible compound. This guide provides a scientifically grounded framework for its preparation, characterization, and safe handling, based on established principles of organic chemistry. The lack of extensive literature on this specific molecule presents an opportunity for researchers to explore its properties and potential applications in various fields of chemical science.
References
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MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
- Jada, S. S. Role of Amines in the Isomerization Reaction of Polycondensed Maleic Anhydride and Diethylene Glycol. Journal of Macromolecular Science: Part A - Chemistry, 1985, 22(1), 57-70.
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MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
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PubChem. 4-Oxobutanoic acid. [Link]
- Google Patents.
- Tretyakov, B., Gadomsky, S., & Terentiev, A. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives, 2023.
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PhytoBank. 1H NMR Spectrum (PHY0147326) - 4-Oxobutanoic acid. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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ResearchGate. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
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Okorder.com. Understanding Sulfonic Acid Derivatives: The Application of N-Ethyl-N-benzylaniline-3'-sulfonic Acid. [Link]
- Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014, 4(4), 92-99.
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ResearchGate. 13 C-NMR spectrum of ( 4 ). [Link]
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Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. [Link]
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PMC. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. [Link]
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JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]
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ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). [Link]
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University of Utah. NMR Assignments For 4-Allylanisole. [Link]
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Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]
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Metlin. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
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![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](https://i.imgur.com/your-image-url.png)
